2-ethoxy-N-(2-phenylethyl)-1-naphthamide
Description
2-Ethoxy-N-(2-phenylethyl)-1-naphthamide is a synthetic naphthamide derivative characterized by a naphthalene core substituted with an ethoxy group at position 2 and an amide-linked 2-phenylethyl moiety at position 1. The compound’s molecular formula is C21H21NO2, with a molecular weight of 319.40 g/mol. The ethoxy group enhances lipophilicity, while the phenylethyl chain may influence receptor-binding interactions, as seen in structurally related pharmacoperones and bioactive compounds .
Properties
Molecular Formula |
C21H21NO2 |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
2-ethoxy-N-(2-phenylethyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C21H21NO2/c1-2-24-19-13-12-17-10-6-7-11-18(17)20(19)21(23)22-15-14-16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,23) |
InChI Key |
DSQQMABJNNINAZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
Functional Group Effects
- Ethoxy vs. Methoxy Substitutions : Ethoxy groups (e.g., in the target compound) confer greater lipophilicity compared to methoxy groups, impacting solubility and membrane permeability .
- Phenylethyl vs. Aryl Moieties: The 2-phenylethyl chain in the target compound may enhance binding to hydrophobic pockets in proteins, as observed in 2-(2-phenylethyl)chromones from agarwood, which stabilize through π-π interactions . In contrast, fluorophenyl or chlorophenoxy groups (e.g., in and ) introduce electronegative effects, altering electronic distribution and metabolic stability.
Stability and Fragmentation Patterns
- Chromone Analogs: 2-(2-Phenylethyl)chromones fragment via cleavage of the CH₂-CH₂ bond between the chromone and phenyl groups, producing characteristic ions at m/z 91 (benzyl) and m/z 159 (chromone) . While the target naphthamide lacks a chromone core, similar cleavage of its phenylethyl chain is plausible, yielding diagnostic fragments for GC-MS identification.
- Thermal Stability: Unlike volatile phenylethyl esters (e.g., 2-phenylethyl acetate in beer volatiles), the target compound’s high molecular weight and amide linkage suggest non-volatility and thermal stability up to 250°C .
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